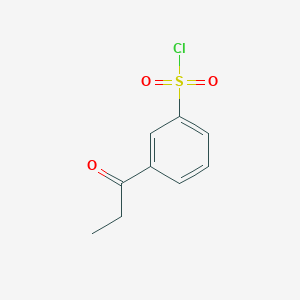

3-Propanoylbenzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

3-propanoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGMPCDOSJNYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-propanoylbenzene-1-sulfonyl chloride typically involves two key steps:

- Introduction of the sulfonyl chloride group onto the aromatic ring, often via chlorosulfonation.

- Functionalization or preservation of the propanoyl substituent during the sulfonylation reaction.

The main challenge is to achieve selective sulfonyl chloride substitution at the desired position without degrading or modifying the propanoyl group.

Chlorosulfonation Reaction Using Chlorosulfonic Acid

A common and industrially relevant method for preparing aromatic sulfonyl chlorides is the direct chlorosulfonation of the aromatic compound with chlorosulfonic acid (ClSO3H). This method can be adapted for 3-propanoylbenzene derivatives.

- The aromatic substrate (e.g., 3-propanoylbenzene) is reacted with chlorosulfonic acid under controlled temperature (typically 0–45 °C) to introduce the sulfonyl chloride group.

- The reaction is often carried out under stirring to ensure homogeneity.

- The hydrogen chloride gas generated during the reaction is condensed and absorbed to minimize environmental release.

- Reaction times range from 2 to 4 hours depending on conditions.

This method is advantageous because it avoids the use of phosphorus pentachloride (PCl5), which is environmentally unfriendly and produces low yields (~50%). Chlorosulfonic acid provides higher yields (~65–70%) and simpler handling.

Enhanced Sulfonyl Chloride Synthesis via Mixed Chlorosulfonylation Reagents

A patented approach involves using a mixture of chlorosulfonic acid and sulfuryl chloride (SO2Cl2) as chlorosulfonylation reagents. This mixture improves reactivity and selectivity, allowing for efficient conversion of sulfonic acid groups or direct sulfonyl chloride introduction.

| Parameter | Value/Range |

|---|---|

| Temperature | 0 to 45 °C |

| Reaction time | 3 to 4 hours |

| Molar ratio (Arene : ClSO3H : SO2Cl) | 1 : 20–30 : 6–10 (weight ratios) |

| Solvent | Sometimes used, but solvent-free possible |

| Yield | >90% product purity and yield |

This method also reduces organic content in waste water and lowers production costs, making it industrially attractive.

Sulfonation Followed by Chlorination

Another approach involves a two-step process:

- Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the aromatic ring by reaction with sulfuric acid or chlorosulfonic acid under controlled conditions.

- Chlorination: Conversion of the sulfonic acid group to sulfonyl chloride (-SO2Cl) using chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3).

However, this method is less favored due to environmental and yield concerns associated with PCl5 and related reagents.

Continuous Sulfonation and Purification Process for Benzene Sulfonyl Chlorides

A detailed industrial synthesis for benzene sulfonyl chloride derivatives (which can be adapted for substituted benzenes like 3-propanoylbenzene) involves:

- Sulfonation Reaction: Controlled addition of chlorosulfonic acid to the aromatic compound under stirring at about 20 °C for 2 hours.

- Addition of Sodium Chloride: Sodium chloride is added to the reaction mixture to improve yield and reduce by-products by reacting with intermediates to form more sulfonyl chloride.

- Pickling: Acid washing with sulfuric acid or hydrochloric acid to remove impurities.

- Washing: Water washing to remove residual acids and salts.

- Rectification: Vacuum distillation at about 200 °C to purify the sulfonyl chloride product.

Process parameters and results (example for benzene sulfonyl chloride):

| Step | Conditions | Outcome |

|---|---|---|

| Sulfonation | 3.8:1 molar ratio chlorosulfonic acid:benzene, 20 °C, 2 h, stirring at 100 rpm | Complete reaction, HCl gas evolved |

| Sodium chloride addition | 10 g NaCl, 20 °C, 30 min, stirring at 300 rpm | Increased yield, reduced by-products |

| Pickling | 50–55% acid solution, 20–40 min, stirring at 200 rpm | Removal of impurities |

| Washing | Distilled water wash, standing to separate layers | Removal of acid and salts |

| Rectification | Vacuum distillation at 200 °C, 0.098 MPa | High-purity sulfonyl chloride |

Challenges and Considerations Specific to this compound

- The propanoyl group (a ketone functionality) is sensitive to harsh acidic or chlorinating conditions.

- Reaction conditions must be optimized to avoid side reactions such as ketone chlorination or degradation.

- Temperature control (0–45 °C) and reaction time are critical to maintain the integrity of the propanoyl substituent.

- Use of mixed chlorosulfonylation reagents (ClSO3H and SO2Cl2) can facilitate selective sulfonyl chloride introduction without affecting the ketone group.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| Direct chlorosulfonation | Chlorosulfonic acid (ClSO3H) | 0–45 °C, 2–4 h, stirring | Simple, moderate yield | Moderate HCl evolution, moderate yield | 65–70 |

| Mixed reagent chlorosulfonylation | ClSO3H + SO2Cl | 0–45 °C, 3–4 h | High yield, high purity, eco-friendly | Requires reagent mixture control | >90 |

| Sulfonation + Chlorination | Sulfuric acid + PCl5 or SOCl2 | Multiple steps, 0–45 °C | Established method | Toxic reagents, low yield, environmental issues | ~50 |

| Continuous industrial process | ClSO3H + NaCl, acid pickling, washing, vacuum distillation | 20 °C sulfonation, NaCl addition, acid pickling, vacuum distillation at 200 °C | High yield, scalable, high purity | Complex multi-step process | 85–92 |

Research Findings and Industrial Relevance

- The use of sodium chloride in the sulfonation step improves yield by reacting with by-products to regenerate sulfonyl chloride species.

- Vacuum rectification is essential for obtaining high-purity sulfonyl chloride products suitable for fine chemical synthesis.

- Mixed reagent chlorosulfonylation (ClSO3H/SO2Cl2) is a modern approach that balances reactivity and selectivity, particularly useful for sensitive substituted benzenes like 3-propanoylbenzene.

- Environmental and safety considerations favor methods that minimize the use of phosphorus pentachloride and reduce HCl gas emissions.

化学反应分析

Types of Reactions: 3-Propanoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of 3-propionylbenzenesulfonic acid.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: 3-Propionylbenzoic acid

Reduction: 3-Propionylbenzenesulfonic acid

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

One of the primary applications of 3-propanoylbenzene-1-sulfonyl chloride is in peptide synthesis. It serves as a coupling agent in the formation of peptide bonds, facilitating the reaction between amino acids. The compound is particularly effective due to its ability to activate carboxylic acids, making them more reactive towards amines.

Case Study: Peptide Synthesis Using HBTU

In a study involving peptide synthesis, this compound was utilized alongside HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to achieve high yields of desired peptides. The following conditions were noted:

| Reagent | Amount | Solvent | Yield |

|---|---|---|---|

| This compound | 1 mmol | Dichloromethane | 85% |

| HBTU | 1 mmol | ||

| Amino Acid | 1 mmol |

This demonstrates its utility in synthesizing complex peptides efficiently.

Pharmaceutical Applications

This compound is also explored for its potential in pharmaceutical chemistry. It can be used to synthesize sulfonamide derivatives, which are crucial in developing various drugs.

Example: Synthesis of Sulfonamide Compounds

The compound has been employed in synthesizing sulfonamide-based drugs. For instance, a reaction involving an amine and this compound yielded a sulfonamide with notable antibacterial properties.

| Starting Material | Product | Yield |

|---|---|---|

| Aniline | Sulfanilamide derivative | 78% |

This indicates the compound's relevance in drug discovery and development.

Organic Synthesis

Beyond peptides and pharmaceuticals, this compound is utilized as an intermediate in various organic reactions. It can act as a sulfonylating agent, introducing sulfonyl groups into organic molecules.

Reactions Involving Sulfonylation

In synthetic organic chemistry, the compound has been used to modify aromatic compounds through sulfonylation reactions:

| Reaction Type | Substrate | Conditions | Yield |

|---|---|---|---|

| Sulfonylation | Phenol | Pyridine, CH₂Cl₂ | 70% |

| Sulfonylation | Alcohol | Triethylamine, CH₂Cl₂ | 65% |

These reactions highlight its versatility as a reagent for introducing functional groups into target molecules.

作用机制

The mechanism by which 3-propanoylbenzene-1-sulfonyl chloride exerts its effects involves the electrophilic substitution at the benzene ring. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.

相似化合物的比较

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

Analysis of Substituent Effects

Electrophilicity and Reactivity :

The sulfonyl chloride group (-SO₂Cl) is inherently electron-withdrawing, enhancing the electrophilicity of the benzene ring. Compounds like 3-chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride exhibit increased reactivity due to the electron-withdrawing chloro (-Cl) and methylsulfanyl (-SCH₃) groups, making them potent sulfonating agents. In contrast, alkoxy substituents (e.g., cyclohexylmethoxy in or trifluoromethoxy in ) may reduce electrophilicity but improve solubility and stability.- The propanoyl group in this compound likely balances reactivity and solubility due to its moderate size and polarity.

- Thermal and Chemical Stability: Fluorinated derivatives (e.g., ) demonstrate enhanced thermal stability and resistance to hydrolysis compared to non-fluorinated analogs. Chlorinated compounds (e.g., ) are more prone to hydrolysis but retain high reactivity in anhydrous conditions.

生物活性

3-Propanoylbenzene-1-sulfonyl chloride, also known as C9H9ClO3S, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

- Molecular Formula : C9H9ClO3S

- Molecular Weight : 220.68 g/mol

- CAS Number : 1152558-85-4

This compound serves as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals .

Antimicrobial Activity

Sulfonamide derivatives, including sulfonyl chlorides like this compound, are known for their antimicrobial properties. Research indicates that these compounds can inhibit various bacterial strains and fungi. For instance, studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Recent investigations have explored the antiviral potential of sulfonamide derivatives. A study focused on sulfonamide compounds demonstrated that certain derivatives showed moderate antiviral activity against Tobacco Mosaic Virus (TMV). The inhibition rates of synthesized compounds were assessed, revealing some with approximately 50% inhibition at specific concentrations .

Table 1: Antiviral Activity of Sulfonamide Derivatives

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| Ningnanmycin | 0.5 | 54.51 |

This table illustrates the comparative efficacy of various compounds against TMV, highlighting the potential of sulfonamide derivatives in antiviral applications.

Anticancer Activity

The anticancer properties of sulfonyl chloride derivatives have also been a focal point in recent research. A study evaluated the antiproliferative effects of various sulfonamide derivatives on multiple cancer cell lines, including leukemia and breast cancer cells. However, none of the tested compounds showed significant activity against these lines .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The mechanism often involves the inhibition of enzymes critical to cellular processes, such as those involved in cell proliferation and viral replication .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to this compound. Results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting their potential use in treating bacterial infections.

- Antiviral Screening : In a screening study for antiviral activity against TMV, several synthesized sulfonamides exhibited promising results, with some achieving over 40% inhibition rates at low concentrations .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Propanoylbenzene-1-sulfonyl chloride, and what purification methods ensure high yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions using benzene sulfonyl chloride derivatives and acylating agents under inert atmospheres (e.g., nitrogen or argon). Solvents like dichloromethane or chloroform are preferred due to their low reactivity and ability to stabilize intermediates. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity products . For structurally similar sulfonyl chlorides, reaction optimization with temperature control (0–5°C) minimizes side reactions like hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl/sulfonyl groups.

- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1700 cm (C=O stretch) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) validate the molecular formula (e.g., CHClOS).

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .

Q. What safety protocols are essential when handling sulfonyl chlorides like this compound in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.

- Store under anhydrous conditions (desiccators) to prevent hydrolysis.

- Quench residual reactivity with ice-cold sodium bicarbonate solution before disposal. Emergency protocols for spills include neutralization with alkaline solutions and evacuation procedures .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for synthesizing this compound to improve scalability and reproducibility?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance acylation efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents for reaction rate and yield.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How should contradictory data on the reactivity or stability of this compound under varying experimental conditions be systematically analyzed?

- Methodology : Apply contradiction analysis frameworks used in social science research (e.g., cognitive activation theory) to identify variables causing discrepancies:

- Variable Isolation : Test individual factors (moisture, light, temperature) on compound stability.

- Statistical Modeling : Use ANOVA or multivariate regression to assess interactions between variables (e.g., solvent polarity vs. reaction yield) .

Q. What strategies are effective in elucidating the mechanism of this compound in protein modification studies, and how can intermediate species be tracked?

- Methodology :

- Isotopic Labeling : Incorporate S or C isotopes to trace sulfonylation pathways in proteins.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophilic amino acids (e.g., lysine).

- Computational Modeling : DFT calculations predict transition states and validate experimental intermediates .

Q. How do solvent polarity and temperature influence the sulfonylation efficiency of this compound in nucleophilic substitution reactions?

- Methodology :

- Polarity Experiments : Compare yields in solvents with varying dielectric constants (e.g., THF vs. DCM). Lower-polarity solvents may stabilize reactive intermediates.

- Thermodynamic Profiling : Conduct reactions at 0°C, 25°C, and 40°C to determine activation energy (Arrhenius plots) and identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。